molecular formula C13H5N3O7 B187420 1,3,7-Trinitrofluoren-9-one CAS No. 47285-32-5

1,3,7-Trinitrofluoren-9-one

Cat. No. B187420
CAS RN: 47285-32-5
M. Wt: 315.19 g/mol
InChI Key: XREBAXXUFXUZAY-UHFFFAOYSA-N
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Description

1,3,7-Trinitrofluoren-9-one, commonly known as TNFO, is a yellow crystalline compound that belongs to the family of nitroaromatic compounds. TNFO has been widely used in scientific research due to its unique properties and potential applications.

Mechanism Of Action

TNFO is a nitroaromatic compound that can undergo reduction and oxidation reactions in the presence of ROS. When TNFO is exposed to ROS, it undergoes a reduction reaction to form a highly fluorescent compound. The fluorescence intensity of TNFO is directly proportional to the concentration of ROS in the sample. Therefore, TNFO can be used as a quantitative probe for measuring ROS levels in cells and tissues.

Biochemical And Physiological Effects

TNFO has been shown to have low toxicity and does not cause significant cell death or damage at low concentrations. However, at high concentrations, TNFO can induce oxidative stress and cell death. TNFO has been shown to induce apoptosis in cancer cells by generating ROS and activating the caspase pathway.

Advantages And Limitations For Lab Experiments

TNFO has several advantages for lab experiments, including its high sensitivity and selectivity for detecting ROS, its low toxicity, and its ability to be used as a photosensitizer for photodynamic therapy. However, TNFO has some limitations, including its limited solubility in aqueous solutions, its sensitivity to light, and its potential to induce oxidative stress and cell death at high concentrations.

Future Directions

There are several future directions for TNFO research, including the development of more efficient synthesis methods, the optimization of TNFO as a fluorescent probe for detecting ROS in vivo, the exploration of TNFO as a potential photosensitizer for photodynamic therapy, and the investigation of the mechanism of action of TNFO in inducing apoptosis in cancer cells. Additionally, TNFO can be used as a tool for studying the role of ROS in various physiological and pathological processes, including aging, neurodegenerative diseases, and cancer.

Synthesis Methods

TNFO can be synthesized by the reaction of 1-nitrofluorene with nitric acid and sulfuric acid. The synthesis process involves the nitration of the fluorene ring, followed by the oxidation of the nitro group to form TNFO. The purity of the final product can be improved by recrystallization.

Scientific Research Applications

TNFO has been widely used in scientific research as a fluorescent probe for detecting reactive oxygen species (ROS) in cells and tissues. ROS are highly reactive molecules that play a critical role in many physiological and pathological processes. TNFO is a highly sensitive and selective probe for detecting ROS due to its unique fluorescence properties. TNFO can also be used as a photosensitizer for photodynamic therapy, a technique that uses light to activate a photosensitizer to produce reactive oxygen species that can kill cancer cells.

properties

CAS RN

47285-32-5

Product Name

1,3,7-Trinitrofluoren-9-one

Molecular Formula

C13H5N3O7

Molecular Weight

315.19 g/mol

IUPAC Name

1,3,7-trinitrofluoren-9-one

InChI

InChI=1S/C13H5N3O7/c17-13-10-3-6(14(18)19)1-2-8(10)9-4-7(15(20)21)5-11(12(9)13)16(22)23/h1-5H

InChI Key

XREBAXXUFXUZAY-UHFFFAOYSA-N

SMILES

C1=CC2=C(C=C1[N+](=O)[O-])C(=O)C3=C2C=C(C=C3[N+](=O)[O-])[N+](=O)[O-]

Canonical SMILES

C1=CC2=C(C=C1[N+](=O)[O-])C(=O)C3=C2C=C(C=C3[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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